molecular formula C13H19N B13287484 (Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine

(Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine

Cat. No.: B13287484
M. Wt: 189.30 g/mol
InChI Key: NKUSCFHGNWULKN-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine is an organic compound that features a cyclopropylmethyl group and a 2,4-dimethylphenylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine typically involves the following steps:

    Formation of Cyclopropylmethyl Bromide: Cyclopropylmethanol is treated with hydrobromic acid to form cyclopropylmethyl bromide.

    Alkylation Reaction: The cyclopropylmethyl bromide is then reacted with 2,4-dimethylbenzylamine in the presence of a base such as sodium hydride to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding amine oxides.

    Reduction: The compound can be reduced to form secondary amines or primary amines under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Materials Science: The compound’s unique structural properties make it a candidate for the synthesis of novel polymers and materials with specific mechanical properties.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its amine functionality.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The 2,4-dimethylphenylmethyl group contributes to hydrophobic interactions, enhancing the compound’s stability and activity.

Comparison with Similar Compounds

    (Cyclopropylmethyl)amine: Lacks the 2,4-dimethylphenylmethyl group, resulting in different chemical properties and reactivity.

    (2,4-Dimethylphenyl)methylamine: Lacks the cyclopropylmethyl group, leading to variations in steric and electronic effects.

    (Cyclopropylmethyl)[(2,4-dimethylphenyl)ethyl]amine: Similar structure but with an ethyl group instead of a methyl group, affecting its chemical behavior.

Uniqueness: (Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine is unique due to the combination of the cyclopropylmethyl and 2,4-dimethylphenylmethyl groups, which impart distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1-cyclopropyl-N-[(2,4-dimethylphenyl)methyl]methanamine

InChI

InChI=1S/C13H19N/c1-10-3-6-13(11(2)7-10)9-14-8-12-4-5-12/h3,6-7,12,14H,4-5,8-9H2,1-2H3

InChI Key

NKUSCFHGNWULKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNCC2CC2)C

Origin of Product

United States

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